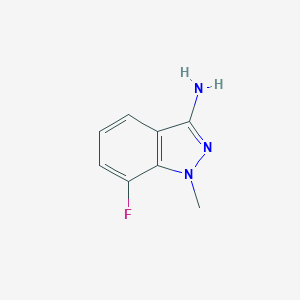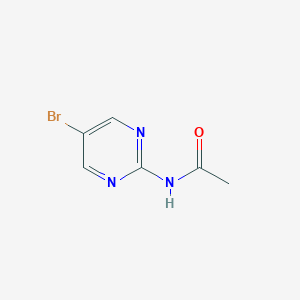
N-(5-Bromopyrimidin-2-yl)acetamide
Vue d'ensemble
Description
“N-(5-Bromopyrimidin-2-yl)acetamide” is a chemical compound with the CAS Number: 180530-15-8 . It has a molecular weight of 216.04 and its molecular formula is C6H6BrN3O . The IUPAC name for this compound is N-(5-bromo-2-pyrimidinyl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(5-Bromopyrimidin-2-yl)acetamide” is 1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3, (H,8,9,10,11) . The asymmetric unit of a similar compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio .Physical And Chemical Properties Analysis
“N-(5-Bromopyrimidin-2-yl)acetamide” is a solid at room temperature . It should be stored in a dry place at room temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- The synthesis of novel sulfonamide derivatives using 2-bromo-N-(phenylsulfonyl)acetamide derivatives has been explored, yielding compounds with significant antimicrobial activity. These derivatives, including aminothiazole, amino-oxazole, quinazoline-2-yl, and others, have shown good activity against various strains, with some compounds displaying high activity levels (Fahim & Ismael, 2019).
Anticonvulsant Agents
- A study aimed at synthesizing new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. These derivatives showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The study highlights the synthesis process and the structural characterization of these compounds (Severina et al., 2020).
FLAP Inhibitor Labeling
- Research on the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, labeled with carbon-14 and deuterium, has been conducted. This inhibitor is noted for its excellent pharmacokinetics properties, showcasing the utility of N-(5-Bromopyrimidin-2-yl)acetamide derivatives in developing targeted therapies (Latli et al., 2015).
Vibrational Spectroscopic Signatures
- A study on the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide aimed to characterize antiviral active molecules through Raman and Fourier transform infrared spectroscopy. The research provides insight into the stereo-electronic interactions and stability of the molecule, offering a basis for understanding the action mechanism of similar compounds (Jenepha Mary, Pradhan, & James, 2022).
Antitumor Activity
- The design, synthesis, and biological evaluation of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides for their antitumor activities in vitro indicate that some compounds exhibited potent antiproliferative activity against human cervical and lung cancer cell lines. This study underscores the potential of N-(5-Bromopyrimidin-2-yl)acetamide derivatives in cancer therapy (Wu et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
N-(5-bromopyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFUSWVVQGECDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626695 | |
| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopyrimidin-2-yl)acetamide | |
CAS RN |
180530-15-8 | |
| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
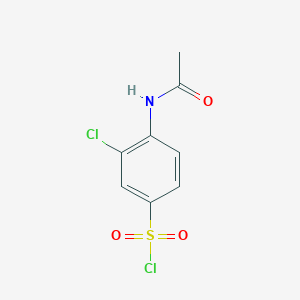
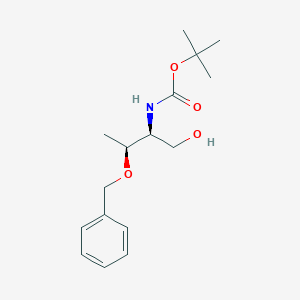

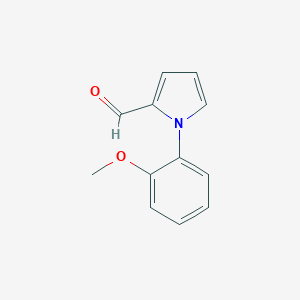
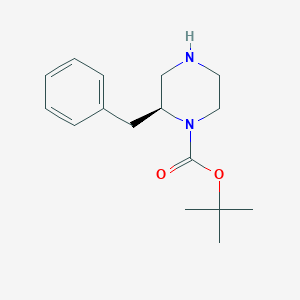
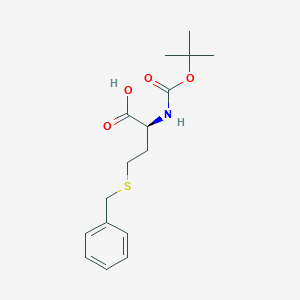
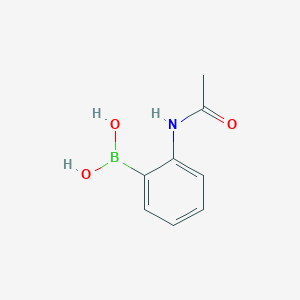
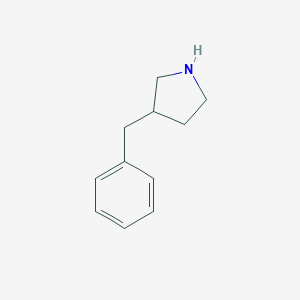
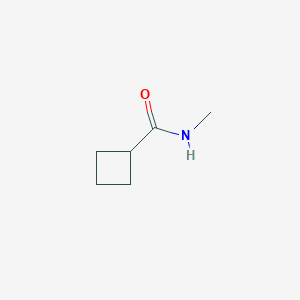
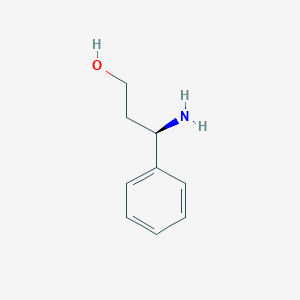
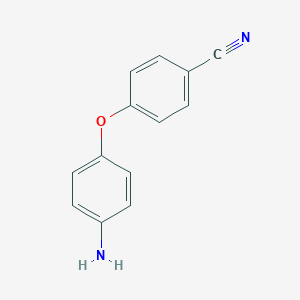
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)
